molecular formula C15H12N4O B1334456 2-(Pyridin-3-yl)quinoline-4-carbohydrazide CAS No. 5109-97-7

2-(Pyridin-3-yl)quinoline-4-carbohydrazide

Cat. No.: B1334456
CAS No.: 5109-97-7
M. Wt: 264.28 g/mol
InChI Key: ZENFAFLFPWVDNO-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)quinoline-4-carbohydrazide is a heterocyclic compound that features a quinoline ring fused with a pyridine ring and a carbohydrazide functional group

Mechanism of Action

Target of Action

The primary target of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.

Mode of Action

The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor . This interaction results in the inhibition of the enzyme, thereby affecting the formation of stable collagen.

Result of Action

The primary molecular effect of the action of this compound is the inhibition of collagen prolyl-4-hydroxylase . This leads to a decrease in the formation of stable collagen. The cellular effects of this action are complex and depend on the specific cell type and physiological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide typically involves the Pfitzinger reaction, which is a condensation reaction between isatin and 2-acetylpyridine in the presence of a base such as potassium hydroxide in ethanol. The resulting product is then subjected to hydrazinolysis to introduce the carbohydrazide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)quinoline-4-carbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)quinoline-4-carbohydrazide
  • 2-(Pyridin-4-yl)quinoline-4-carbohydrazide
  • 2-(Phenyl)quinoline-4-carbohydrazide

Uniqueness

2-(Pyridin-3-yl)quinoline-4-carbohydrazide is unique due to the specific positioning of the pyridine ring at the 3-position of the quinoline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-pyridin-3-ylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-19-15(20)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13/h1-9H,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENFAFLFPWVDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397588
Record name 2-(Pyridin-3-yl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5109-97-7
Record name 4-Quinolinecarboxylic acid, 2-(3-pyridinyl)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5109-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-3-yl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5109-97-7
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